molecular formula C10H6BrNO2S B13645863 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid CAS No. 19762-94-8

3-(4-Bromophenyl)-4-isothiazolecarboxylic acid

Katalognummer: B13645863
CAS-Nummer: 19762-94-8
Molekulargewicht: 284.13 g/mol
InChI-Schlüssel: ZPNXTYZDWGAQCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is an organic compound that features a bromophenyl group attached to an isothiazole ring with a carboxylic acid functional group

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromophenyl)-4-isothiazolecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for Suzuki–Miyaura coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is unique due to its combination of a bromophenyl group, an isothiazole ring, and a carboxylic acid functional group. This unique structure imparts specific chemical properties that make it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

19762-94-8

Molekularformel

C10H6BrNO2S

Molekulargewicht

284.13 g/mol

IUPAC-Name

3-(4-bromophenyl)-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)

InChI-Schlüssel

ZPNXTYZDWGAQCE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NSC=C2C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.